

# A Comparative Analysis of the Kinetic Isotope Effect of Methane-13C,d4

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## Compound of Interest

Compound Name: Methane-13C,d4

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This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of **Methane-13C,d4** ( $^{13}\text{CH}_3\text{D}$ ) with other methane isotopologues. The KIE, the ratio of reaction rates between isotopically substituted molecules, is a critical parameter in understanding reaction mechanisms, atmospheric chemistry, and enzymatic processes. This document presents quantitative data from key experimental studies, details the methodologies employed, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of the subject.

## Quantitative Data Summary

The kinetic isotope effect is a sensitive probe of the transition state of a chemical reaction. The following tables summarize experimentally determined KIE values for the reaction of various methane isotopologues with hydroxyl radicals (OH), chlorine radicals (Cl), and the enzyme methane monooxygenase (MMO). These reactions are fundamental to methane's atmospheric lifecycle and its biological consumption.

Table 1: Kinetic Isotope Effects for the Reaction of Methane Isotopologues with Hydroxyl Radical (OH) at Room Temperature

Methane Isotopologue	KIE (k <sub>light</sub> / k <sub>heavy</sub> )	Reference
Methane-13C,d4 ( <sup>13</sup> CH <sub>3</sub> D)	1.34 ± 0.03	[1][2][3]
Methane-d1 ( <sup>12</sup> CH <sub>3</sub> D)	1.31 ± 0.01	[1][2]
Methane-13C ( <sup>13</sup> CH <sub>4</sub> )	1.0039 ± 0.0002	[1][2]

Table 2: Kinetic Isotope Effects for the Reaction of Methane Isotopologues with Chlorine Radical (Cl) at Room Temperature

Methane Isotopologue	KIE (k <sub>light</sub> / k <sub>heavy</sub> )	Reference
Methane-13C,d4 ( <sup>13</sup> CH <sub>3</sub> D)	1.579	[4]
Methane-d1 ( <sup>12</sup> CH <sub>3</sub> D)	1.47 ± 0.03	[4]
Methane-d2 ( <sup>12</sup> CH <sub>2</sub> D <sub>2</sub> )	2.45 ± 0.05	[4]
Methane-d3 ( <sup>12</sup> CHD <sub>3</sub> )	4.7 ± 0.1	[4]
Methane-d4 ( <sup>12</sup> CD <sub>4</sub> )	14.7 ± 0.3	[4]
Methane-13C ( <sup>13</sup> CH <sub>4</sub> )	1.06 ± 0.01	[4]

Table 3: Kinetic Isotope Effects in Methane Monooxygenase (MMO)

Methane Isotopologue	KIE (k <sub>light</sub> / k <sub>heavy</sub> )	Enzyme System	Reference
Methane-d4 (CD <sub>4</sub> )	~25	Soluble MMO	
Methane-13C ( <sup>13</sup> CH <sub>4</sub> )	1.0152 ± 0.0007 (oxygenase)	Soluble MMO with CH <sub>3</sub> CN as substrate analog	[5]
Methane-13C ( <sup>13</sup> CH <sub>4</sub> )	1.0167 ± 0.0010 (oxidase)	Soluble MMO with CH <sub>3</sub> CN as substrate analog	[5]

## Experimental Protocols

The determination of kinetic isotope effects for gas-phase reactions of methane isotopologues is commonly performed using the relative rate method. This technique avoids the need for absolute concentration measurements of the highly reactive radical species (e.g., OH or Cl).

### Relative Rate Method for Gas-Phase Reactions

**Objective:** To determine the ratio of the rate constants for the reaction of a target compound (e.g.,  $^{13}\text{CH}_3\text{D}$ ) and a reference compound (e.g.,  $^{12}\text{CH}_4$ ) with a reactive species (e.g., OH radical).

**Materials and Apparatus:**

- **Photochemical Reactor:** A temperature-controlled chamber made of quartz or other material transparent to UV light.
- **UV Light Source:** To photolyze a precursor and generate radicals.
- **Gas Handling System:** For the precise introduction of methane isotopologues, radical precursors, and buffer gas into the reactor.
- **Fourier Transform Infrared (FTIR) Spectrometer:** For in-situ monitoring of the concentrations of the methane isotopologues over time.
- **Methane Isotopologues:** High-purity samples of the target and reference methane isotopologues.
- **Radical Precursor:** A chemical that generates the desired radical upon photolysis (e.g.,  $\text{O}_3/\text{H}_2\text{O}$  for OH,  $\text{Cl}_2$  for Cl).
- **Buffer Gas:** An inert gas (e.g.,  $\text{N}_2$  or synthetic air) to maintain a constant pressure.

**Procedure:**

- **Reactor Preparation:** The photochemical reactor is evacuated to remove any residual gases.

- **Introduction of Reactants:** A mixture of the target methane isotopologue (e.g.,  $^{13}\text{CH}_3\text{D}$ ), the reference isotopologue ( $^{12}\text{CH}_4$ ), the radical precursor (e.g.,  $\text{O}_3$  and  $\text{H}_2\text{O}$  vapor), and the buffer gas is introduced into the reactor at known partial pressures.
- **Initial Concentration Measurement:** An initial FTIR spectrum of the gas mixture is recorded to determine the starting concentrations of the methane isotopologues,  $[^{13}\text{CH}_3\text{D}]_0$  and  $[^{12}\text{CH}_4]_0$ .
- **Initiation of Reaction:** The UV lamps are turned on to initiate the photolysis of the precursor, generating the reactive radicals.
- **Monitoring the Reaction:** FTIR spectra are recorded at regular intervals as the reaction proceeds. The concentrations of the methane isotopologues,  $[^{13}\text{CH}_3\text{D}]_t$  and  $[^{12}\text{CH}_4]_t$ , are determined from the characteristic infrared absorption features of each species.
- **Data Analysis:** The kinetic isotope effect is determined from the relative decay of the two isotopologues. The following relationship is used:

$$\ln([^{12}\text{CH}_4]_0 / [^{12}\text{CH}_4]_t) = (k_{^{12}\text{CH}_4} / k_{^{13}\text{CH}_3\text{D}}) * \ln([^{13}\text{CH}_3\text{D}]_0 / [^{13}\text{CH}_3\text{D}]_t)$$

A plot of  $\ln([^{12}\text{CH}_4]_0 / [^{12}\text{CH}_4]_t)$  versus  $\ln([^{13}\text{CH}_3\text{D}]_0 / [^{13}\text{CH}_3\text{D}]_t)$  should yield a straight line with a slope equal to the KIE ( $k_{^{12}\text{CH}_4} / k_{^{13}\text{CH}_3\text{D}}$ ).

## Visualizations

### Diagrams of Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the relative rate method.

Caption: Atmospheric oxidation pathway of methane by OH radical.

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## References

- 1. ACP - Kinetic isotope effects of  $^{12}\text{CH}_3\text{D}^{\text{FAD}}\text{C}^{\text{FAD}}\text{H}_2 + \text{H}^{\text{FAD}}\text{OH}$  and  $^{13}\text{CH}_3\text{D}^{\text{FAD}}\text{C}^{\text{FAD}}\text{H}_2 + \text{H}^{\text{FAD}}\text{OH}$  from 278 to 313 K [acp.copernicus.org]
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